![molecular formula C10H13BrOSi B14439365 Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- CAS No. 75748-11-7](/img/no-structure.png)
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a trimethylsilylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, iodine) and catalysts like iron(III) chloride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilylcarbonyl group can participate in electrophilic and nucleophilic reactions, respectively . The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways .
Similar Compounds:
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of a trimethylsilylcarbonyl group.
Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of a trimethylsilylcarbonyl group.
Benzene, 1-bromo-4-ethyl-: Features an ethyl group in place of the trimethylsilylcarbonyl group.
Uniqueness: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is unique due to the presence of the trimethylsilylcarbonyl group, which imparts distinct chemical reactivity and stability. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Eigenschaften
75748-11-7 | |
Molekularformel |
C10H13BrOSi |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
(4-bromophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
VDPULEFPOWGNCI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.